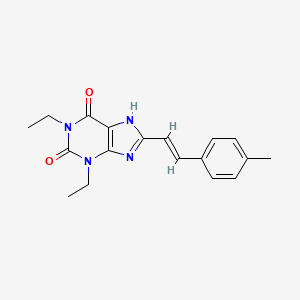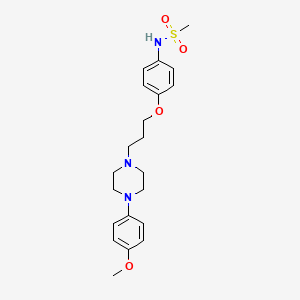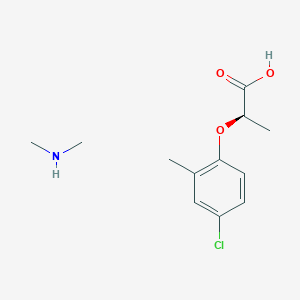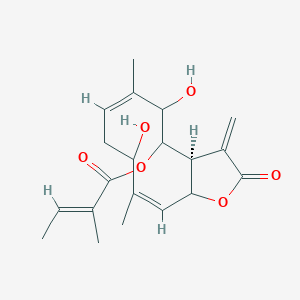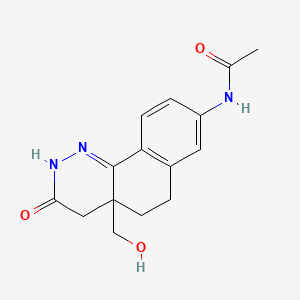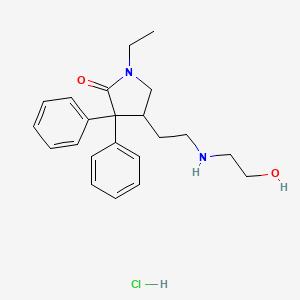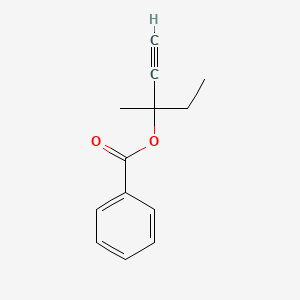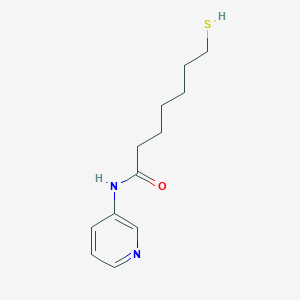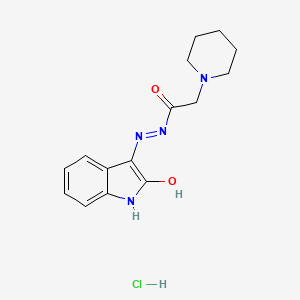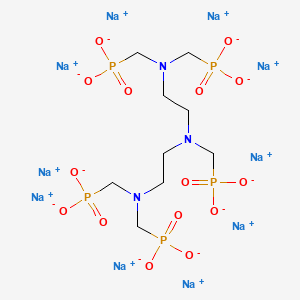
Decasodium diethylenetriaminepentamethylenephosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decasodium diethylenetriaminepentamethylenephosphonate is a chemical compound known for its chelating properties. It is commonly used in various industrial applications, including water treatment, detergents, and as a scale inhibitor. The compound is characterized by its ability to bind to metal ions, making it useful in preventing the formation of scale and deposits in various systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decasodium diethylenetriaminepentamethylenephosphonate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Diethylenetriamine with Formaldehyde: This step forms an intermediate compound.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid to form the final product.
Neutralization: The product is neutralized with sodium hydroxide to form the decasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity. The final product is then purified and dried before being packaged for use.
Análisis De Reacciones Químicas
Types of Reactions
Decasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Substitution Reactions: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron. The reaction conditions include neutral to slightly alkaline pH.
Substitution Reactions: Common reagents include halogens and other electrophiles. The reactions are usually carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Chelation: The major products are metal complexes, which are stable and soluble in water.
Substitution Reactions: The products depend on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Decasodium diethylenetriaminepentamethylenephosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances.
Industry: Widely used in water treatment, detergents, and as a scale inhibitor in various systems.
Mecanismo De Acción
The primary mechanism of action of decasodium diethylenetriaminepentamethylenephosphonate is its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to the formation of scale and deposits. The compound targets metal ions such as calcium, magnesium, and iron, forming stable complexes that are soluble in water. This action helps in maintaining the efficiency and longevity of industrial systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Used in similar applications but has a different structure and chelating efficiency.
Phosphonates: A broad class of compounds that includes various chelating agents with different properties.
Uniqueness
Decasodium diethylenetriaminepentamethylenephosphonate is unique due to its high chelating efficiency and stability. It forms very stable complexes with metal ions, making it highly effective in preventing scale formation. Additionally, its decasodium form enhances its solubility and ease of use in various applications.
Propiedades
Número CAS |
93841-76-0 |
|---|---|
Fórmula molecular |
C9H18N3Na10O15P5 |
Peso molecular |
793.02 g/mol |
Nombre IUPAC |
decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |
Clave InChI |
PZWNKBUDRGSEOU-UHFFFAOYSA-D |
SMILES canónico |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



